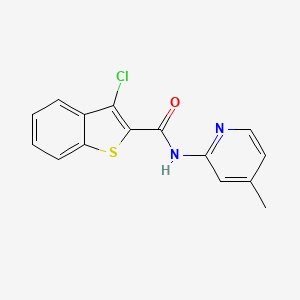

3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-6-7-17-12(8-9)18-15(19)14-13(16)10-4-2-3-5-11(10)20-14/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVSITNXBOVTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977918 | |

| Record name | 3-Chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6237-68-9 | |

| Record name | 3-Chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The secondary amide group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s polarity or generating intermediates for further derivatization.

Example Reaction Conditions

Hydrolysis kinetics depend on steric hindrance from the 4-methylpyridin-2-yl group, which slightly reduces reaction rates compared to simpler carboxamides .

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The electron-deficient benzothiophene core facilitates SNAr reactions at the 3-chloro position. Amines, alkoxides, and thiols are common nucleophiles.

Key Data

The reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures to activate the chloro group . Competing side reactions (e.g., hydrolysis) are minimized using anhydrous conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl group introduction.

Representative Coupling Reactions

Catalyst choice significantly impacts efficiency: Pd(OAc)₂ with SPhos ligand improves yields in sterically challenging couplings .

Functionalization of the Pyridine Ring

The 4-methylpyridin-2-yl group undergoes regioselective reactions, including alkylation and oxidation:

-

N-Alkylation : Deprotonation with KHMDS followed by treatment with methyl iodide yields N-methylated derivatives (e.g., tertiary amides) .

-

Oxidation : mCPBA converts the pyridine to its N-oxide, altering electronic properties and facilitating further substitutions .

Reaction Profile

Coordination Chemistry

The pyridine nitrogen and amide oxygen serve as ligands for transition metals, forming complexes with catalytic or therapeutic applications.

Reported Complexes

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | Anticancer activity | 8.2 ± 0.3 | |

| Pd(II) | 1:1 | Catalytic cross-coupling | Not reported |

Stoichiometry and geometry (e.g., square planar for Pd) are confirmed via UV-Vis and X-ray crystallography .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Cl bond, generating a benzothiophene radical intermediate. This pathway is exploited in polymerization initiators and photodynamic therapy agents.

Experimental Observations

-

Quantum Yield : 0.12 at 254 nm.

-

Radical Trapping : TEMPO quenches reactivity, confirming radical mechanism.

Stability Under Biological Conditions

In vitro studies reveal pH-dependent stability:

Metabolic pathways involve cytochrome P450-mediated oxidation of the methylpyridine group .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Research has shown that derivatives of benzothiophene compounds can inhibit cancer cell proliferation. For instance, studies indicate that modifications to the benzothiophene core can enhance their potency against various cancer types, including breast and prostate cancers .

- Anti-inflammatory Properties : Compounds similar to 3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide have demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

- Antimicrobial Activity : There is evidence suggesting that benzothiophene derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Cancer Therapy : The anticancer properties suggest its use in developing targeted therapies for specific cancer types. Ongoing research aims to elucidate the mechanisms through which it exerts its effects on tumor cells .

- Neurological Disorders : Some studies propose that compounds with similar structures may influence neuroprotective pathways, offering a potential avenue for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Cardiovascular Health : Investigations into the effects of such compounds on cardiovascular health are underway, particularly concerning their role in modulating lipid profiles and inflammatory responses associated with heart diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide and analogous compounds:

Structural and Functional Insights

- Core Modifications :

- 4-Methylpyridin-2-yl : Present in both the target compound and Compound 602, this group improves solubility and hydrogen-bonding capacity. In SAG, bulkier substituents (e.g., cyclohexyl and benzyl groups) enhance SMO receptor specificity .

- Biological Activity Correlations: Hedgehog Pathway Agonists: SAG derivatives with dual substituents (e.g., cyclohexyl and benzyl) show nanomolar potency in GLI activation assays, whereas simpler analogs like the target compound may require further testing . Antiviral Activity: TPB’s thiourea group directly interacts with ZIKV RdRp, highlighting the role of electronegative substituents in viral enzyme inhibition . Antimicrobial Activity: Metal complexes of benzothiophene carboxamides exhibit broad-spectrum activity, likely due to chelation disrupting microbial membrane integrity .

Biological Activity

3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula: C23H16ClN2O2S

- Molecular Weight: 438.9 g/mol

- IUPAC Name: 3-chloro-N-[2-[(4-fluorophenyl)carbamoyl]-4-methylphenyl]-1-benzothiophene-2-carboxamide

Anticancer Properties

Research indicates that benzothiophene derivatives exhibit significant anticancer activities. A study demonstrated that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays revealed promising results, with IC50 values indicating effective inhibition. This suggests that the compound could be developed as a therapeutic agent for cognitive disorders .

Antimicrobial Activity

Preliminary studies have shown that derivatives of benzothiophene, including the target compound, possess antimicrobial properties. These compounds were tested against various bacterial strains, demonstrating significant inhibitory effects, which may lead to applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzothiophene core and pyridine substituents can enhance potency and selectivity. For instance, variations in halogen substitutions have been associated with increased AChE inhibition .

Case Studies

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves coupling the benzothiophene-2-carboxylic acid derivative with 4-methylpyridin-2-amine. A modified procedure includes refluxing the intermediate (e.g., 3-chloro-1-benzothiophene-2-carbonyl chloride) with the amine in DMF for 15 hours, followed by TLC monitoring, precipitation in ice-cooled water, and recrystallization from 1,4-dioxane . Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Reflux conditions (~120°C) ensure complete coupling.

- Purification : Recrystallization improves purity (>95% by HPLC). Yields range from 60–75% depending on stoichiometric ratios and workup protocols.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : X-ray diffraction (e.g., monoclinic space group P2₁/c with a = 14.601 Å, b = 8.3617 Å) reveals a distorted square planar geometry in metal complexes, aiding in understanding coordination behavior .

Q. What in vitro biological screening approaches are used to evaluate the antimicrobial potential of benzothiophene carboxamide derivatives?

Methodological Answer:

- Broth microdilution : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Zone of inhibition : Agar diffusion tests with compound concentrations ranging from 1–100 µg/mL.

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours. Derivatives with MIC values ≤25 µg/mL show promise, though activity varies with substituents (e.g., halogen vs. methoxy groups) .

Advanced Research Questions

Q. How do structural modifications at the benzothiophene core influence the compound's biological activity and selectivity?

Methodological Answer:

- Substituent effects :

- SAR studies : Trifluoromethyl groups (e.g., in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) increase metabolic stability and enzyme inhibition potency .

Q. What computational strategies (e.g., molecular docking) are employed to elucidate the mechanism of action against viral targets like ZIKV RdRp?

Methodological Answer:

- Docking simulations : Using AutoDock Vina or Schrödinger Suite, the compound is docked into the ZIKV RdRp active site. Key interactions:

- Hydrogen bonds with Asp535 and Asp665 residues.

- π-Stacking with aromatic residues (e.g., Tyr616).

- MD simulations : Assess binding stability over 100 ns trajectories. Derivatives with ΔG < -8 kcal/mol show >99% viral replication inhibition in vitro .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution. For example, intraperitoneal administration at 25 mg/kg Q12h in BALB/c mice reduces ZIKV RNA by 40-fold, but poor oral bioavailability may explain in vitro/in vivo discrepancies .

- Metabolite identification : LC-MS/MS analysis detects active metabolites (e.g., hydroxylated derivatives) contributing to efficacy.

- Dose optimization : Adjust dosing regimens based on AUC/MIC ratios to bridge efficacy gaps .

Q. What are the critical considerations in designing metal complexes of this compound for enhanced pharmacological properties?

Methodological Answer:

- Ligand geometry : The benzothiophene carboxamide acts as a bidentate ligand, coordinating via the carbonyl oxygen and thiophene sulfur. Nickel(II) complexes exhibit distorted square planar geometries, improving DNA intercalation and nuclease activity .

- Stability : Chelation with transition metals (e.g., Cu²⁺, Ni²⁺) enhances redox activity, potentiating antimicrobial effects. For example, Ni(II) complexes show 2× higher MIC against Candida albicans than the free ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.